Triphenylvinylsilane

Übersicht

Beschreibung

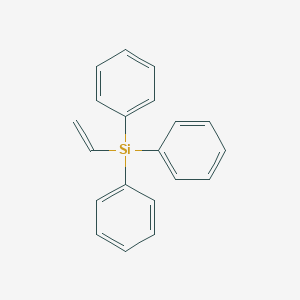

Triphenylvinylsilane, also known as ethenyltriphenylsilane, is an organosilicon compound with the molecular formula C20H18Si. It is characterized by a vinyl group attached to a silicon atom, which is further bonded to three phenyl groups. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triphenylvinylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylchlorosilane with vinylmagnesium bromide in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiCl} + \text{CH}_2=\text{CHMgBr} \rightarrow \text{Ph}_3\text{SiCH=CH}_2 + \text{MgBrCl} ] This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation under reduced pressure .

Analyse Chemischer Reaktionen

Types of Reactions: Triphenylvinylsilane undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form saturated silanes.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.

Major Products Formed:

Oxidation: Epoxides or diols.

Reduction: Saturated silanes.

Substitution: Halogenated derivatives or other substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Triphenylvinylsilane has a wide range of applications in scientific research:

Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds.

Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Polymer Chemistry: Used in the synthesis of silicon-containing polymers with unique properties.

Wirkmechanismus

The mechanism of action of triphenylvinylsilane involves its ability to participate in various chemical reactions due to the presence of the vinyl group and phenyl rings. The vinyl group can undergo addition reactions, while the phenyl rings can participate in electrophilic aromatic substitution. These reactions are facilitated by the silicon atom, which can stabilize reaction intermediates through hyperconjugation and other electronic effects .

Vergleich Mit ähnlichen Verbindungen

Vinyltrimethoxysilane: Contains a vinyl group attached to a silicon atom bonded to three methoxy groups.

Diphenylvinylsilane: Contains a vinyl group attached to a silicon atom bonded to two phenyl groups and one hydrogen atom.

Methylphenylvinylsilane: Contains a vinyl group attached to a silicon atom bonded to one phenyl group, one methyl group, and one hydrogen atom.

Uniqueness of Triphenylvinylsilane: this compound is unique due to the presence of three phenyl groups attached to the silicon atom. This structure imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications. The phenyl groups provide stability and influence the reactivity of the vinyl group, making this compound a versatile reagent in organic synthesis .

Biologische Aktivität

Triphenylvinylsilane (TPVS) is an organosilicon compound characterized by the presence of a vinyl group and three phenyl groups attached to a silicon atom. Its unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. This article explores the biological activity of TPVS, focusing on its interactions in biological systems, potential therapeutic uses, and relevant research findings.

This compound has the molecular formula and is synthesized through several methods, including hydrosilylation reactions. The vinyl group allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Synthesis Methods

- Hydrosilylation : Reaction with alkenes and alkynes.

- Reduction Reactions : Utilized as a reducing agent for carbonyl compounds.

- Deoxygenation : Effective in reducing esters and alcohols under radical conditions.

1. Medicinal Chemistry Applications

TPVS and its derivatives have been investigated for their roles in drug delivery systems and as intermediates in the synthesis of pharmaceutical compounds. The triphenylsilyl group enhances stability and bioavailability, making these compounds useful in therapeutic contexts.

2. Interaction with Biological Molecules

Research indicates that TPVS can interact with various biological substrates, influencing their reactivity:

- Hydrosilylation Reactions : TPVS has been shown to effectively hydrosilylate alkenes, which can be relevant for modifying biomolecules.

- Reducing Agent : It acts as a reducing agent for functional groups in organic molecules, potentially affecting metabolic pathways.

3. Toxicological Studies

Toxicological assessments suggest that TPVS may exhibit irritant properties upon contact with skin or mucous membranes. Safety data indicate that while it is not classified as highly toxic, appropriate precautions should be taken during handling.

Case Studies

Several studies have explored the applications of TPVS in synthetic chemistry, highlighting its versatility:

Case Study 1: Hydrosilylation of Alkenes

A study demonstrated that TPVS could effectively hydrosilylate various alkenes under mild conditions, producing valuable silane derivatives that can be further functionalized for medicinal applications .

Case Study 2: Reductive Deoxygenation

In another case, TPVS was utilized in a radical-mediated deoxygenation reaction to convert alcohols into hydrocarbons. This method showed high yields and selectivity, indicating its potential utility in organic synthesis .

Comparative Analysis

The following table summarizes the characteristics of TPVS compared to other silanes:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Vinylsilane | Versatile reactivity; used in drug synthesis |

| Triethylsilane | Trialkylsilane | More common; less sterically hindered |

| Trimethylsilane | Trialkylsilane | Widely used as a silane coupling agent |

| Triphenylsilanethiol | Thioether | Contains a thiol group; used in different reactions |

| Trichlorosilane | Trichlorosilane | Highly reactive; used for silicon-based materials |

Eigenschaften

IUPAC Name |

ethenyl(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Si/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOIHGSHJGMSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066397 | |

| Record name | Triphenylvinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18666-68-7 | |

| Record name | Triphenylvinylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18666-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyltriphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018666687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylvinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(ethenylsilylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylvinylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLTRIPHENYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYL0PK6N3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Triphenylvinylsilane in materials science?

A1: this compound (TPVS) is primarily employed as a modifier in polymer chemistry. Research demonstrates its use in enhancing the properties of various polymers:

- Porous Polymer Beads: TPVS plays a crucial role in controlling the porous structure of cross-linked poly(methyl methacrylate) beads []. Increasing TPVS concentration during synthesis leads to larger pore sizes, increased porosity, and higher weight swelling ratios, making these beads suitable for applications like filtration or drug delivery.

- Water-Resistant Coatings: Incorporating TPVS into vinyl acetate-acrylic emulsion copolymers significantly improves their water resistance []. This makes these copolymers ideal for use as binders in weather-resistant emulsion paints, contributing to the durability and longevity of coatings.

- Styrene-Butyl Acrylate Emulsion Copolymers: TPVS acts as a modifier in styrene-butyl acrylate emulsion copolymers [], influencing their thermal properties and morphology. These copolymers, with their high solid content, find applications as binders in emulsion paints.

Q2: How does the structure of this compound contribute to its function in these applications?

A2: The structure of TPVS features a reactive vinyl group alongside bulky, hydrophobic phenyl groups.

- The phenyl groups contribute to the hydrophobicity of the resulting polymers [, ]. This explains the enhanced water resistance observed in TPVS-modified coatings. Furthermore, these bulky groups hinder chain packing, affecting the polymer's glass transition temperature and morphology.

Q3: Beyond polymers, are there other applications for this compound?

A3: Yes, TPVS is a versatile molecule with applications beyond polymer modification. For example:

- Highly Fluorescent Materials: TPVS reacts with conjugated dibromoaromatics via the Heck reaction to produce blue-emitting organosilicon materials []. These materials exhibit high photoluminescent quantum yields, making them promising candidates for use in organic light-emitting diodes (OLEDs).

- Precursor for Silicon Carbide Thin Films: TPVS serves as a single-source precursor for depositing nanocrystalline silicon carbide thin films using fluidized/packed bed chemical vapor deposition []. Its thermal properties, including vapor pressure and enthalpy of sublimation, make it suitable for this high-temperature application.

Q4: Have there been any studies on the reactivity of this compound in different chemical reactions?

A4: Yes, research has investigated the reactivity of TPVS in specific chemical transformations:

- γ-Radiation-Catalyzed Addition: TPVS, unlike some other organovinylsilanes, remains unreactive under γ-radiation and doesn't participate in addition reactions with organosilicon hydrides [].

- Addition of Sulfenyl Halides: TPVS reacts with arenesulfenyl chlorides, demonstrating its participation in electrophilic addition reactions []. The regioselectivity and stereochemistry of these additions can provide insights into the mechanistic aspects of these reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.